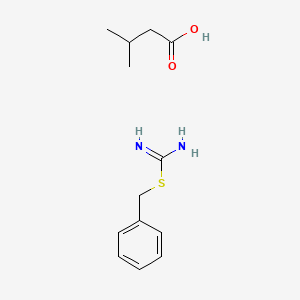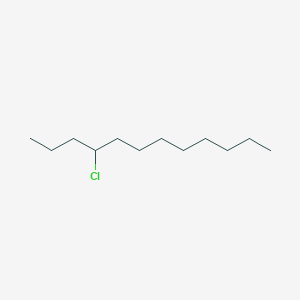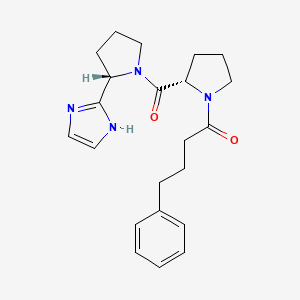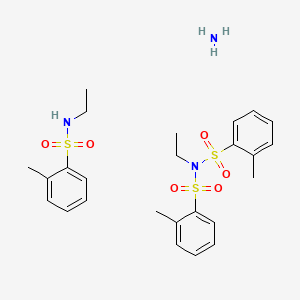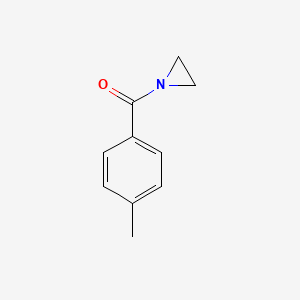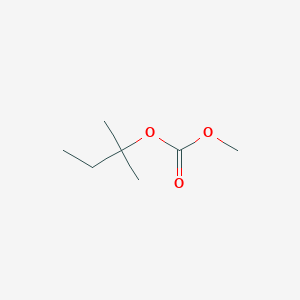
Methyl tert-pentyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl tert-pentyl carbonate is an organic compound that belongs to the class of carbonates. It is a colorless liquid with a characteristic odor and is used in various industrial applications. The compound is known for its stability and low toxicity, making it a valuable solvent and reagent in chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl tert-pentyl carbonate can be synthesized through the transesterification of β-keto esters. This process involves the reaction of a β-keto ester with an alcohol, such as tert-pentyl alcohol, in the presence of a catalyst. The reaction typically occurs under mild conditions and can be carried out at room temperature. The transesterification process is efficient and yields high purity products .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and high yield. The process may include the use of catalysts such as metal oxides or enzymes to enhance the reaction rate and selectivity. The use of green chemistry principles, such as minimizing waste and using renewable resources, is also common in the industrial production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
Methyl tert-pentyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbonates and other oxidation products.
Reduction: Reduction reactions can convert this compound into alcohols and other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include alcohols, esters, and other carbonate derivatives. The specific products depend on the reaction conditions and the reagents used .
Aplicaciones Científicas De Investigación
Methyl tert-pentyl carbonate has a wide range of scientific research applications, including:
Chemistry: Used as a solvent and reagent in organic synthesis, particularly in the formation of esters and carbonates.
Biology: Employed in the preparation of biological samples and as a medium for enzymatic reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of coatings, adhesives, and other industrial products.
Mecanismo De Acción
The mechanism of action of methyl tert-pentyl carbonate involves its ability to act as a nucleophile or electrophile in chemical reactions. The compound can participate in nucleophilic acyl substitution reactions, where the carbonate group is replaced by other functional groups. This process often involves the formation of a tetrahedral intermediate, which then collapses to form the final product .
Comparación Con Compuestos Similares
Similar Compounds
Methyl tert-butyl ether: Similar in structure but used primarily as a fuel additive.
Dimethyl carbonate: Another carbonate compound with similar reactivity but different applications.
Ethyl tert-butyl ether: Used as a solvent and fuel additive, similar in reactivity to methyl tert-pentyl carbonate.
Uniqueness
This compound is unique due to its stability and low toxicity, making it suitable for a wide range of applications. Its ability to undergo various chemical reactions under mild conditions also sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C7H14O3 |
|---|---|
Peso molecular |
146.18 g/mol |
Nombre IUPAC |
methyl 2-methylbutan-2-yl carbonate |
InChI |
InChI=1S/C7H14O3/c1-5-7(2,3)10-6(8)9-4/h5H2,1-4H3 |
Clave InChI |
ACXCGORLDALIQA-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)OC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


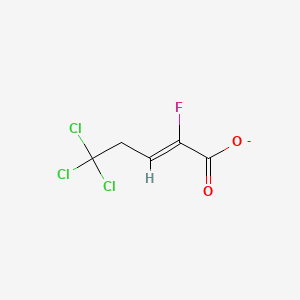
![1-[(3-Bromoprop-2-yn-1-yl)oxy]-2,4,5-trichlorobenzene](/img/structure/B14750867.png)
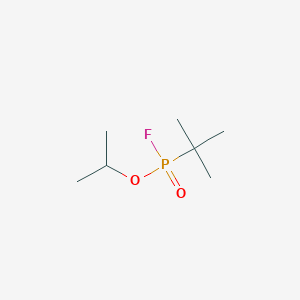
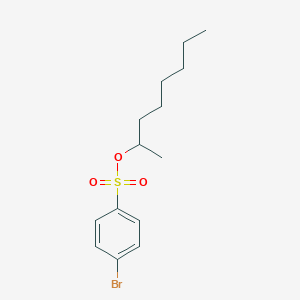
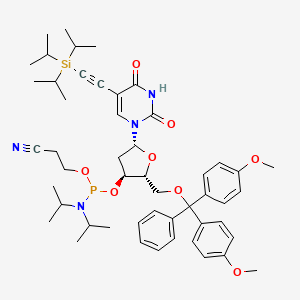
![Spiro[2.2]pent-1-ene](/img/structure/B14750890.png)
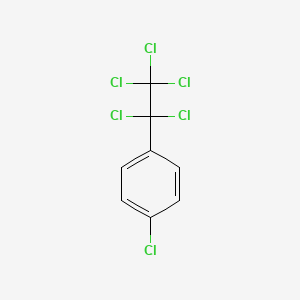
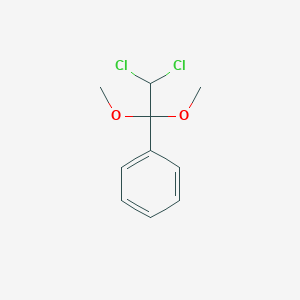
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B14750904.png)
